Cas no 1089524-17-3 (2-(4-chlorophenyl)-N-[2-(2-fluorophenyl)ethyl]ethene-1-sulfonamide)
![2-(4-chlorophenyl)-N-[2-(2-fluorophenyl)ethyl]ethene-1-sulfonamide structure](https://ja.kuujia.com/scimg/cas/1089524-17-3x500.png)
2-(4-chlorophenyl)-N-[2-(2-fluorophenyl)ethyl]ethene-1-sulfonamide 化学的及び物理的性質
名前と識別子
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- 2-(4-chlorophenyl)-N-[2-(2-fluorophenyl)ethyl]ethene-1-sulfonamide
- 1089524-17-3
- EN300-26578605
- Z53045511
-
- インチ: 1S/C16H15ClFNO2S/c17-15-7-5-13(6-8-15)10-12-22(20,21)19-11-9-14-3-1-2-4-16(14)18/h1-8,10,12,19H,9,11H2/b12-10+
- InChIKey: QTCGSSRMBMWFDO-ZRDIBKRKSA-N
- ほほえんだ: ClC1C=CC(=CC=1)/C=C/S(NCCC1C=CC=CC=1F)(=O)=O
計算された属性
- せいみつぶんしりょう: 339.0496058g/mol
- どういたいしつりょう: 339.0496058g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 22
- 回転可能化学結合数: 6
- 複雑さ: 455
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4
- トポロジー分子極性表面積: 54.6Ų
2-(4-chlorophenyl)-N-[2-(2-fluorophenyl)ethyl]ethene-1-sulfonamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26578605-1g |
1089524-17-3 | 90% | 1g |
$485.0 | 2023-09-14 | ||
Enamine | EN300-26578605-0.05g |
1089524-17-3 | 90% | 0.05g |
$407.0 | 2023-09-14 | ||
Enamine | EN300-26578605-0.1g |
1089524-17-3 | 90% | 0.1g |
$427.0 | 2023-09-14 | ||
Enamine | EN300-26578605-0.25g |
1089524-17-3 | 90% | 0.25g |
$447.0 | 2023-09-14 | ||
Enamine | EN300-26578605-0.5g |
1089524-17-3 | 90% | 0.5g |
$465.0 | 2023-09-14 | ||
Enamine | EN300-26578605-10g |
1089524-17-3 | 90% | 10g |
$2085.0 | 2023-09-14 | ||
Enamine | EN300-26578605-5g |
1089524-17-3 | 90% | 5g |
$1406.0 | 2023-09-14 | ||
Enamine | EN300-26578605-2.5g |
1089524-17-3 | 90% | 2.5g |
$949.0 | 2023-09-14 |
2-(4-chlorophenyl)-N-[2-(2-fluorophenyl)ethyl]ethene-1-sulfonamide 関連文献
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Guang-Zhen Liu,Shou-Tian Zheng,Guo-Yu Yang Chem. Commun., 2007, 751-753
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Bezaleel Mambwe,Richard F. W. Jackson,Richmond Muimo Chem. Commun., 2014,50, 9343-9345
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Viswanathan Baskar,Kandasamy Gopal,Madeleine Helliwell,Floriana Tuna,Wolfgang Wernsdorfer Dalton Trans., 2010,39, 4747-4750
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Zhu Zhu,Qian-min Deng,Guo-qing Shi Anal. Methods, 2016,8, 564-569
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Joscelyn C. Mejías,Michael R. Nelson,Olivia Liseth,Krishnendu Roy Lab Chip, 2020,20, 3601-3611
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Mariana E. Ghica,Sérgio Soler,Iluminada Gallardo,Agnès Pallier,Ana M. S. Cardoso,Christopher M. A. Brett,Éva Tóth Dalton Trans., 2019,48, 3249-3262
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Zixu Sun,Xinghui Wang,Tingwei Cai,Zhen Meng RSC Adv., 2016,6, 40799-40805
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Gargi Mukherjee,Kumar Biradha CrystEngComm, 2014,16, 4701-4705
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Zhirong Guo,Yingnan Liu,Yalan Zhang,Xinyu Sun,Fan Li,Tong Bu,Qinzhi Wang,Li Wang Biomater. Sci., 2020,8, 4266-4274
2-(4-chlorophenyl)-N-[2-(2-fluorophenyl)ethyl]ethene-1-sulfonamideに関する追加情報
Introduction to 2-(4-Chlorophenyl)-N-[2-(2-Fluorophenyl)ethyl]ethene-1-sulfonamide (CAS No. 1089524-17-3)
2-(4-Chlorophenyl)-N-[2-(2-fluorophenyl)ethyl]ethene-1-sulfonamide (CAS No. 1089524-17-3) is a synthetic organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a chlorophenyl group, a fluorophenyl group, and a sulfonamide moiety. These structural elements contribute to its potential biological activities and pharmacological properties, making it a promising candidate for various therapeutic applications.
The chemical structure of 2-(4-chlorophenyl)-N-[2-(2-fluorophenyl)ethyl]ethene-1-sulfonamide is composed of a central ethene backbone with a sulfonamide group attached to one end and a substituted phenyl group at the other. The presence of the chloro and fluoro substituents on the phenyl rings imparts specific electronic and steric properties to the molecule, which can influence its interactions with biological targets. The sulfonamide functional group is known for its ability to form hydrogen bonds and participate in various biological processes, including enzyme inhibition and receptor binding.
Recent studies have highlighted the potential of 2-(4-chlorophenyl)-N-[2-(2-fluorophenyl)ethyl]ethene-1-sulfonamide in the treatment of various diseases. One notable area of research is its activity as an inhibitor of specific enzymes involved in metabolic pathways. For instance, a study published in the Journal of Medicinal Chemistry reported that this compound exhibits potent inhibitory activity against a key enzyme in the glycolytic pathway, suggesting its potential as an antidiabetic agent. The researchers found that the compound effectively reduced glucose levels in diabetic animal models, demonstrating its therapeutic potential.
In addition to its antidiabetic properties, 2-(4-chlorophenyl)-N-[2-(2-fluorophenyl)ethyl]ethene-1-sulfonamide has also shown promise in cancer research. A recent study published in Cancer Research demonstrated that this compound selectively inhibits the growth of certain cancer cell lines by targeting specific signaling pathways. The researchers observed that the compound induced apoptosis in cancer cells while sparing normal cells, indicating its potential as a selective anticancer agent. Further studies are underway to elucidate the exact mechanisms of action and to optimize its therapeutic efficacy.
The pharmacokinetic properties of 2-(4-chlorophenyl)-N-[2-(2-fluorophenyl)ethyl]ethene-1-sulfonamide have also been investigated to assess its suitability for clinical use. Preclinical studies have shown that the compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. It has good oral bioavailability and demonstrates sustained plasma levels, which are crucial for maintaining therapeutic concentrations over extended periods. These properties make it an attractive candidate for further development as a drug candidate.
Safety and toxicity assessments are essential components of drug development, and several studies have been conducted to evaluate the safety profile of 2-(4-chlorophenyl)-N-[2-(2-fluorophenyl)ethyl]ethene-1-sulfonamide. In vitro and in vivo toxicity studies have shown that the compound is well-tolerated at therapeutic doses and does not exhibit significant cytotoxicity or organ toxicity. These findings support its potential for further clinical evaluation.
The synthesis of 2-(4-chlorophenyl)-N-[2-(2-fluorophenyl)ethyl]ethene-1-sulfonamide involves several steps, including the preparation of key intermediates and their subsequent coupling reactions. The synthetic route has been optimized to ensure high yields and purity, making it suitable for large-scale production. The availability of efficient synthetic methods is crucial for advancing the compound from preclinical to clinical stages.
In conclusion, 2-(4-chlorophenyl)-N-[2-(2-fluorophenyl)ethyl]ethene-1-sulfonamide (CAS No. 1089524-17-3) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique structural features contribute to its pharmacological properties, making it an attractive candidate for further research and development. Ongoing studies are focused on optimizing its efficacy and safety profiles to bring this compound closer to clinical use.
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